1-(4,6-Dimethylpyridin-2-yl)-3-(3-fluoro-4-methylphenyl)urea
Overview
Description
1-(4,6-Dimethylpyridin-2-yl)-3-(3-fluoro-4-methylphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Dimethylpyridin-2-yl)-3-(3-fluoro-4-methylphenyl)urea typically involves the reaction of 4,6-dimethyl-2-aminopyridine with 3-fluoro-4-methylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient and cost-effective methods, including the use of automated reactors and continuous flow systems. The choice of reagents and solvents may also be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-Dimethylpyridin-2-yl)-3-(3-fluoro-4-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4,6-Dimethylpyridin-2-yl)-3-(3-fluoro-4-methylphenyl)urea depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(4,6-Dimethylpyridin-2-yl)-3-phenylurea: Lacks the fluoro and methyl groups on the phenyl ring.
1-(4,6-Dimethylpyridin-2-yl)-3-(4-methylphenyl)urea: Lacks the fluoro group on the phenyl ring.
1-(4,6-Dimethylpyridin-2-yl)-3-(3-fluorophenyl)urea: Lacks the methyl group on the phenyl ring.
Uniqueness
1-(4,6-Dimethylpyridin-2-yl)-3-(3-fluoro-4-methylphenyl)urea is unique due to the presence of both fluoro and methyl substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. These substituents may enhance its potency, selectivity, and overall effectiveness in various applications.
Properties
IUPAC Name |
1-(4,6-dimethylpyridin-2-yl)-3-(3-fluoro-4-methylphenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O/c1-9-6-11(3)17-14(7-9)19-15(20)18-12-5-4-10(2)13(16)8-12/h4-8H,1-3H3,(H2,17,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDSLILNPRQPRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC(=CC(=N2)C)C)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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